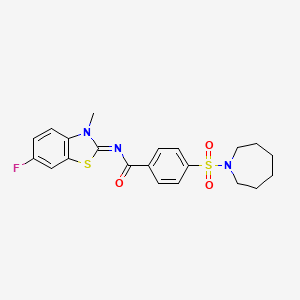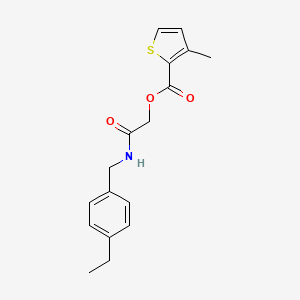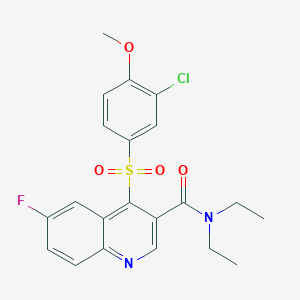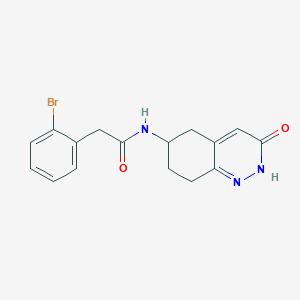![molecular formula C15H18N2O3 B2456715 N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide CAS No. 2200205-94-1](/img/structure/B2456715.png)
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide, also known as HPP-22, is a potent and selective inhibitor of the protein tyrosine phosphatase, PTPσ. PTPσ is a member of the protein tyrosine phosphatase family, which is involved in regulating cell growth, differentiation, and survival. HPP-22 has been shown to have potential applications in scientific research, particularly in the study of neurological disorders.
作用机制
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide is a selective inhibitor of PTPσ, which is a transmembrane protein that is expressed in neurons and glial cells. PTPσ is involved in regulating the growth and regeneration of axons, and the inhibition of PTPσ activity by this compound promotes axon growth and regeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the promotion of axon growth and regeneration, the inhibition of PTPσ activity, and the potential treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide in lab experiments is its selectivity for PTPσ, which allows for the specific inhibition of this protein. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for the use of N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide in scientific research. One potential application is in the treatment of neurological disorders, such as spinal cord injury and multiple sclerosis. Additionally, this compound may have potential applications in the study of other diseases and conditions, such as cancer and diabetes. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成方法
The synthesis of N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide involves several steps, including the reaction of 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-one with ethyl 3-oxobut-2-enoate, followed by the reaction of the resulting product with 3-bromopropionyl chloride. The final product is obtained by reacting the intermediate with propargylamine.
科学研究应用
N-[3-(5-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide has been shown to have potential applications in scientific research, particularly in the study of neurological disorders. PTPσ has been implicated in the regulation of axon growth and regeneration, and the inhibition of PTPσ activity by this compound has been shown to promote axon growth in vitro and in vivo. This compound has also been shown to have potential applications in the treatment of spinal cord injury and multiple sclerosis.
属性
IUPAC Name |
N-[3-(5-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(19)16-8-6-15(20)17-9-7-12-11(10-17)4-3-5-13(12)18/h2-5,18H,1,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCDKTMFZPAVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCC2=C(C1)C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Methylpyridin-2-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2456633.png)
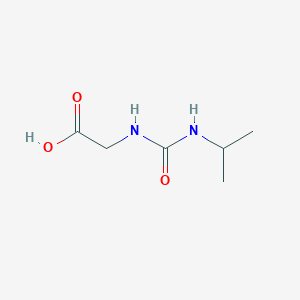
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2456637.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2456641.png)
![(E)-2-Cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide](/img/structure/B2456642.png)
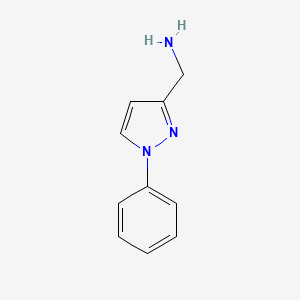
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2456646.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2456647.png)
![Methyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2456649.png)
